
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a furan ring and an isoxazole ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with furfural to introduce the furan ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-furyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is investigated for its potential as a pharmaceutical intermediate. It has shown promise in the following areas:
- Antimicrobial Activity : Studies have indicated that compounds with isoxazole structures exhibit significant inhibitory effects against various pathogens. The presence of the furan moiety may enhance these activities due to its unique electronic properties.
Pathogen Type | MIC (µM) | Reference |
---|---|---|
Gram-positive Bacteria | 4.69 - 22.9 | |
Gram-negative Bacteria | 5.64 - 77.38 | |
Fungal Strains | 16.69 - 78.23 |
- Anti-inflammatory Properties : Certain derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical targets for pain management.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.
- Common Reactions :
- Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.
- Reduction : The isoxazole ring can be reduced to form isoxazoline derivatives.
- Substitution : The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Material Science
This compound is explored for its potential in creating advanced materials such as polymers and coatings that require specific thermal and mechanical properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole ring can significantly influence its potency against specific biological targets.
- Key Findings from SAR Studies :
- The introduction of electron-withdrawing groups on the furan ring enhances antimicrobial activity.
- Modifications to the isoxazole core can lead to increased selectivity for specific enzymes, such as COX isoforms.
Case Studies
-
Antiviral Activity :
A study highlighted a series of isoxazole derivatives where modifications led to increased potency against viral entry mechanisms, particularly for filoviruses like Ebola, with IC50 values reaching as low as for optimized compounds. -
COX Inhibition :
Research indicated that certain derivatives of this compound act as selective inhibitors of COX-1, with IC50 values around , showcasing their potential in pain management and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-furyl)isoxazole-3-carboxylate involves its interaction with various molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 5-(2-pyridyl)isoxazole-3-carboxylate: Contains a pyridine ring instead of a furan ring.
Ethyl 5-(2-phenyl)isoxazole-3-carboxylate: Features a phenyl ring in place of the furan ring.
Uniqueness
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .
Biological Activity
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential applications, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is subsequently reacted with furfural to introduce the furan moiety. The reaction conditions often include the use of sodium ethoxide as a base and ethanol as a solvent.
Synthetic Route Overview:
- Formation of Isoxazole Ring :
- Reagents : Ethyl acetoacetate, hydroxylamine hydrochloride.
- Conditions : Base (sodium ethoxide), ethanol.
- Introduction of Furan Moiety :
- Reagents : Furfural.
- Conditions : Similar to above.
Biological Properties
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with isoxazole structures can exhibit significant inhibitory effects against various pathogens. The presence of the furan moiety may enhance these activities due to its unique electronic properties.
Pathogen Type | MIC (µM) | Reference |
---|---|---|
Gram-positive Bacteria | 4.69 - 22.9 | |
Gram-negative Bacteria | 5.64 - 77.38 | |
Fungal Strains | 16.69 - 78.23 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole ring can significantly influence its potency against specific biological targets.
Key Findings from SAR Studies:
- The introduction of electron-withdrawing groups on the furan ring enhances antimicrobial activity.
- Modifications to the isoxazole core can lead to increased selectivity for specific enzymes, such as cyclooxygenase (COX) isoforms.
Case Studies
-
Antiviral Activity :
A study highlighted a series of isoxazole derivatives where modifications led to increased potency against viral entry mechanisms, particularly for filoviruses like Ebola, with IC50 values reaching as low as 2.5 µM for optimized compounds . -
COX Inhibition :
Research indicated that certain derivatives of this compound act as selective inhibitors of COX-1, with IC50 values around 0.18 µM, showcasing their potential in pain management and anti-inflammatory applications .
Q & A
Basic Questions
Q. What is the chemical identity of Ethyl 5-(2-furyl)isoxazole-3-carboxylate?
The compound has the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . It features a furan ring substituted at the 2-position and an ethyl ester group attached to the isoxazole ring. The isoxazole core (a five-membered heterocycle with nitrogen and oxygen) contributes to its reactivity and potential bioactivity.
Q. What are common synthetic routes for this compound?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) are synthesized via condensation of substituted phenacyl halides with hydroxylamine hydrochloride and ethyl acetoacetate in basic conditions (e.g., sodium ethoxide). Typical yields range from 70–85% , with purification via recrystallization or column chromatography .
Q. How is the structure of this compound characterized?
Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy , and X-ray crystallography . For crystallography, programs like SHELXL are widely used for refinement, particularly for small molecules, due to their robustness in handling twinned or high-resolution data . Melting points and solubility profiles (e.g., in ethanol or dichloromethane) further support characterization .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression.
- pH modulation : Sodium ethoxide (basic conditions) facilitates cyclization during isoxazole formation.
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves ester byproducts .
- Catalyst screening : Transition metals (e.g., CuI) may accelerate heterocycle formation in analogous systems .
Q. What biological activities are predicted for this compound?
While direct studies are limited, structurally similar isoxazole derivatives exhibit antimicrobial , anti-inflammatory , and anticancer activities. The furan moiety may enhance interactions with enzymes like cytochrome P450 or kinases, as seen in Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate derivatives . Assays such as MTT viability tests (using cancer cell lines) and enzyme inhibition studies (e.g., COX-2) are recommended for validation .
Q. What reaction mechanisms enable functionalization of the isoxazole core?
The ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions, while the furan ring participates in electrophilic substitutions (e.g., nitration). Grignard reagents (e.g., CH₃MgX) can modify the carbonyl group, as demonstrated in the synthesis of 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone from ethyl ester derivatives .
Q. Can this compound be photoisomerized into oxazole derivatives?
Isoxazole-to-oxazole photoisomerization is feasible under UV light in continuous flow reactors. For example, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate converts to oxazole analogs with retained bioactivity, suggesting a route to diversify pharmacological profiles .
Q. How do structural modifications influence bioactivity?
- Halogen substitution : Chloro or bromo groups at the phenyl position (e.g., Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) increase lipophilicity, enhancing membrane permeability .
- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to a free carboxylic acid improves solubility but may reduce receptor binding affinity .
- Heterocycle variation : Replacing furan with indole (e.g., Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate) introduces hydrogen-bonding motifs, critical for enzyme inhibition .
Q. How should researchers address contradictory data in biological assays?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, serum concentration, or cell passage number.
- Purity : HPLC-MS analysis ensures >95% purity to exclude byproduct interference.
- Structural analogs : Compare activity across derivatives (e.g., halogenated vs. methoxy-substituted) to identify pharmacophores .
Q. What analytical methods ensure compound purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity.
- Stability studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH) identifies susceptible functional groups (e.g., ester hydrolysis).
- Mass spectrometry : HRMS confirms molecular integrity, while NMR tracks decomposition products .
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAZLUOYYQTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427809 | |
Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33545-40-3 | |
Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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